![molecular formula C19H16N4O3S B2651669 2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1448126-27-9](/img/structure/B2651669.png)

2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

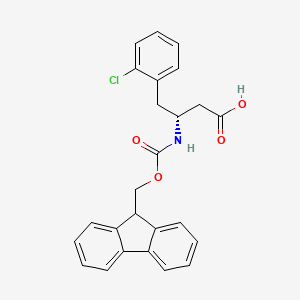

The compound “2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide” is a white solid . It has been used in the synthesis of novel new 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives .

Synthesis Analysis

The compound was synthesized using 2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile and readily available aromatic carboxylic acids . The yield of the synthesis was reported to be 76% .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. The FTIR spectrum shows peaks at 3296 cm^-1 (N–H str.), 3113 cm^-1 (C–H str., triazole ring), 2984 cm^-1 (C–H str., aliphatic), 1654 cm^-1 (C=O sym. str., amide), 1539, 1450 cm^-1 (C=C str., aromatic ring) . The ^1H NMR and ^13C NMR spectra provide further information about the structure .Chemical Reactions Analysis

The compound has been used in the synthesis of novel new 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives . More research is needed to fully understand the range of chemical reactions that this compound can participate in.Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 152–156 °C . The HRMS (m/z) calculated for C 28 H 21 N 5 O 2 S [M+H] + is 492.1450 .Scientific Research Applications

Synthesis and Antibacterial Agents

- Derivatives of this compound have been synthesized and evaluated for their antibacterial activities. Research shows that these derivatives, including those with 1,3,4-oxadiazole moieties, exhibit significant antibacterial properties. This suggests potential for the development of new antibacterial drugs. The synthesis involves reactions with various thioles or thiols, indicating a versatile synthetic route that can be tailored for different biological activities (Ramalingam et al., 2019).

Antimicrobial and Antitumor Activities

- Several studies have focused on the antimicrobial and antitumor potentials of these compounds. Novel sulphonamide derivatives, including those with 1,2,4-oxadiazole and benzimidazole rings, have been synthesized and shown good antimicrobial activity. Furthermore, some compounds displayed high activity against various strains, highlighting their potential as leads in drug discovery for infectious and cancerous diseases (Fahim & Ismael, 2019).

Molecular Docking Studies for Antitumor Activity

- Research has also extended to molecular docking studies to evaluate the antitumor activities of these compounds. Novel series of benzyl-substituted quinazolinones, for instance, have demonstrated broad spectrum antitumor activity through such studies. These findings are crucial for the design of compounds with enhanced efficacy against cancer (Al-Suwaidan et al., 2016).

Hemolytic and Antimicrobial Agents

- Another angle of research involves evaluating the hemolytic and antimicrobial activities of N-substituted derivatives of these compounds. This research has found active compounds against selected microbial species, with certain derivatives showing low toxicity and potential for further biological screening (Rehman et al., 2016).

Cytotoxicity and Drug-likeness Properties

- The synthesis of a library of derivatives has also been investigated for in vitro antibacterial, antifungal, and antimycobacterial activities, as well as in silico ADME prediction properties. These studies reveal good to moderate activity against bacterial strains and excellent drug-likeness properties, suggesting the potential for developing effective therapeutic agents (Pandya et al., 2019).

Future Directions

properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-12-20-18(26-23-12)10-13-6-2-3-7-14(13)21-17(24)11-27-19-22-15-8-4-5-9-16(15)25-19/h2-9H,10-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJGYIAHWHLBAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2651587.png)

![N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine](/img/structure/B2651588.png)

![N-[3-[(3-Fluorobenzoyl)amino]propyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2651593.png)

![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2651595.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B2651597.png)

![Methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate](/img/structure/B2651603.png)

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2651605.png)

![2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2651607.png)

![3-(2-chlorobenzyl)-7-hydroxy-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2651608.png)